molecular formula C20H16N4O2 B2975407 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795189-71-7

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2975407
CAS No.: 1795189-71-7
M. Wt: 344.374
InChI Key: RLMVOYXNUQPCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring and an oxazole ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.

    5-phenyloxazole derivatives: These compounds share the oxazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyloxazole-2-carboxamide is unique due to the combination of both pyrazole and oxazole rings, which may confer synergistic effects and enhance its biological activity.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-12-18(24(23-14)16-10-6-3-7-11-16)22-19(25)20-21-13-17(26-20)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMVOYXNUQPCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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